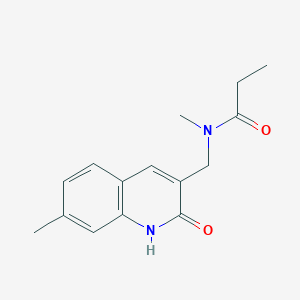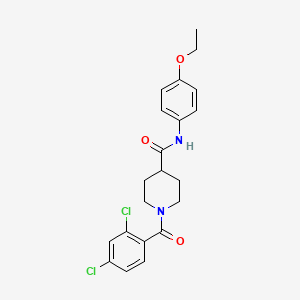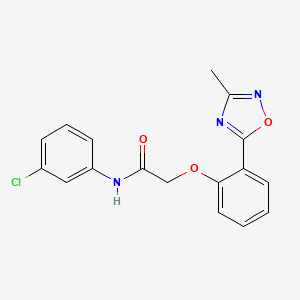
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMH-21 and is a potent inhibitor of the DNA repair enzyme, PARP-1. The inhibition of PARP-1 has been shown to have significant therapeutic potential in cancer treatment, making BMH-21 a promising candidate for further research in this field.
Mécanisme D'action
BMH-21 works by binding to the catalytic domain of PARP-1, preventing it from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. BMH-21 has been shown to have a higher affinity for PARP-1 than other PARP inhibitors, making it a promising candidate for further research in this field.
Biochemical and Physiological Effects:
BMH-21 has been shown to have significant biochemical and physiological effects in cancer cells. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. In addition, BMH-21 has been shown to induce apoptosis in cancer cells, further reducing tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
BMH-21 has several advantages for use in lab experiments. It is a potent inhibitor of PARP-1, making it a suitable candidate for studying the effects of PARP inhibition on cancer cells. In addition, its high purity and yield make it a reliable compound for use in scientific research. However, there are also limitations to its use, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on BMH-21. One potential area of research is the development of more potent PARP inhibitors based on the structure of BMH-21. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BMH-21 in cancer treatment. Finally, more research is needed to determine the potential applications of BMH-21 in other areas of scientific research, such as neurodegenerative diseases and aging.
Méthodes De Synthèse
The synthesis of BMH-21 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with benzoyl chloride to produce the final product. The synthesis of BMH-21 has been optimized to yield high purity and yield, making it a suitable candidate for scientific research applications.
Applications De Recherche Scientifique
BMH-21 has been extensively studied for its potential applications in cancer treatment. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. BMH-21 has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for further research in this field.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-17-13-18(20(25)23-19(17)12-15)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVFDXOSGAQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




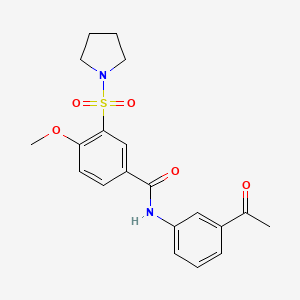
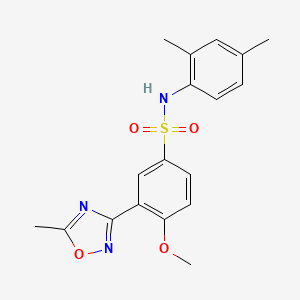
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)


